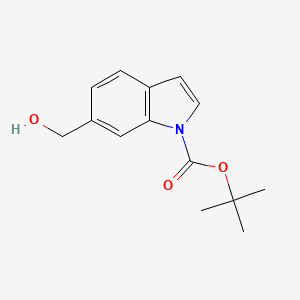

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 354587-72-7) is a substituted indole derivative characterized by a hydroxymethyl (-CH₂OH) group at position 6 of the indole ring and a tert-butoxycarbonyl (Boc) protective group at position 1. The Boc group enhances solubility in organic solvents and stabilizes the indole nitrogen during synthetic modifications . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of HIV-1 fusion inhibitors and dopamine receptor agonists, where the hydroxymethyl group can be oxidized, reduced, or further functionalized .

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFFNTQPJJEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting from 4-bromo-1H-indole, introduce hydroxymethyl group at 6-position | Sonogashira coupling or directed hydroxylation; Pd-catalyzed cross-coupling | ~85 | Requires regioselective control to functionalize 6-position |

| 2 | Protection of indole nitrogen with tert-butyl carbamate (Boc) | Di-tert-butyl dicarbonate [(Boc)₂O], DMAP catalyst, THF solvent, inert atmosphere | ~96 | High yield; anhydrous conditions recommended to avoid side reactions |

| 3 | Alternative route: Use tert-butyl 6-(((trifluoromethyl)sulfonyl)oxy)-1H-indole-1-carboxylate as precursor | Nucleophilic substitution with hydroxymethylating agents (e.g., trimethylamine N-oxide), Pd catalysis | ~67 | Requires column chromatography purification (n-pentane:EtOAc = 10:1) |

Reaction Mechanisms and Optimization

Hydroxymethylation: The introduction of the hydroxymethyl group at the 6-position is typically achieved via palladium-catalyzed cross-coupling reactions or directed hydroxylation. The choice of catalyst and reaction conditions is critical to ensure regioselectivity and high yield.

Boc Protection: The nitrogen of the indole ring is protected using di-tert-butyl dicarbonate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step is usually performed in anhydrous tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis and side reactions.

Purification: Column chromatography is commonly employed to purify the product, with solvent systems such as n-pentane and ethyl acetate in a 10:1 ratio.

Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.

Monitor reaction progress by thin-layer chromatography (TLC) to optimize reaction time and reagent stoichiometry.

Adjust the equivalents of (Boc)₂O carefully to avoid overprotection or incomplete protection.

Industrial Production Considerations

Industrial synthesis may utilize continuous flow reactors to improve reaction efficiency, yield, and environmental sustainability by reducing waste and energy consumption. Continuous flow methods allow precise control over reaction parameters, enhancing reproducibility and scalability.

Data Tables for Preparation Parameters

| Parameter | Typical Value | Comments |

|---|---|---|

| Molecular Formula | C14H17NO3 | Confirmed by analytical data |

| Molecular Weight | 247.29 g/mol | Calculated from molecular formula |

| Boc Protection Yield | 90-96% | High efficiency under optimized conditions |

| Hydroxymethylation Yield | 67-85% | Dependent on precursor and catalyst system |

| Solvents Used | THF, n-pentane, ethyl acetate | Anhydrous solvents preferred |

| Catalysts | Pd(PPh3)4, DMAP | Palladium catalysts for coupling; DMAP for Boc protection |

| Purification Method | Column chromatography | Solvent system: n-pentane:EtOAc = 10:1 |

Research Findings and Analytical Data

Spectroscopic Characterization: The final compound is typically characterized by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the presence of the Boc group, hydroxymethyl substituent, and indole core.

Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity.

Stability: The tert-butyl carbamate group provides steric hindrance, enhancing the compound’s stability during subsequent synthetic transformations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products:

Oxidation: Formation of 6-carboxyindole derivatives.

Reduction: Formation of 6-(hydroxymethyl)-1,2-dihydroindole-1-carboxylate.

Substitution: Formation of 3-substituted indole derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex indole derivatives.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

- Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

tert-Butyl 6-(Chloromethyl)-1H-indole-1-carboxylate

- Structure : Chloromethyl (-CH₂Cl) at position 5.

- Key Differences : The chloromethyl group increases electrophilicity, making this compound reactive in nucleophilic substitution (e.g., SN2 reactions) compared to the hydroxymethyl analog.

- Applications : Used as a precursor for introducing amines or azides via displacement reactions .

tert-Butyl 6-(Aminomethyl)-1H-indole-1-carboxylate

- Structure: Aminomethyl (-CH₂NH₂) at position 6.

- Key Differences : The primary amine group enables participation in Schiff base formation or amide coupling, offering pathways to peptidomimetics or bioactive conjugates.

- Synthesis : Often derived from chloromethyl analogs via azide intermediacy and subsequent reduction .

tert-Butyl 3-(Hydroxymethyl)-6-methyl-1H-indole-1-carboxylate

- Structure : Hydroxymethyl at position 3 and methyl at position 6.

Halogenated Derivatives

tert-Butyl 6-Fluoro-3-(Hydroxymethyl)-1H-indole-1-carboxylate

- Structure : Fluorine at position 6 and hydroxymethyl at position 3.

- Key Differences : Fluorine’s electronegativity modulates electron density, enhancing metabolic stability and bioavailability in drug candidates .

tert-Butyl 6-Fluoro-3-iodo-1H-indole-1-carboxylate

Functional Group Transformations

tert-Butyl 6-(3-Azidoprop-1-en-1-yl)-1H-indole-1-carboxylate

- Structure : Azide-functionalized propenyl group at position 6.

- Key Differences : The azide group allows click chemistry (e.g., CuAAC) for bioconjugation or polymer synthesis, a reactivity absent in the hydroxymethyl analog .

tert-Butyl 6-(Dimethylamino)-1H-indole-1-carboxylate

- Structure: Dimethylamino (-N(CH₃)₂) at position 6.

- Key Differences: The basic dimethylamino group influences solubility in aqueous media and can act as a hydrogen bond acceptor in drug design .

Comparative Data Table

Biological Activity

Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15NO3

- Molecular Weight : 233.27 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various molecular targets, including enzymes and receptors. The compound has been studied for its potential antimicrobial and anticancer properties.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : It has been observed to inhibit the proliferation of cancer cell lines in vitro.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells, leading to cell death.

A study reported that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in cancer cell lines (IC50 values were determined around 25 µM) .

Case Studies

Several case studies have evaluated the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the effect on human breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion and broth microdilution methods were employed.

- Results : The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Data Table

Q & A

Q. What are the standard synthetic routes for tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves functionalizing pre-existing indole derivatives. For example:

- Start with 4-bromo-1H-indole and introduce the hydroxymethyl group via Sonogashira coupling or hydroxylation, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in THF with DMAP as a catalyst (yield: ~96%) .

- Alternatively, use tert-butyl 6-(((trifluoromethyl)sulfonyl)oxy)-1H-indole-1-carboxylate as a precursor. Perform nucleophilic substitution with hydroxymethylating agents (e.g., trimethylamine N-oxide) under Pd catalysis, followed by purification via column chromatography (n-pentane:EtOAc = 10:1, yield: ~67%) .

Optimization Tips: - Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Monitor reaction progress by TLC and adjust stoichiometry of (Boc)₂O to avoid overprotection .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Analyze in CDCl₃ or DMSO-d₆ with TMS as an internal standard. Key signals include the tert-butyl group (δ ~1.3–1.5 ppm for ¹H; ~28–30 ppm for ¹³C) and hydroxymethyl protons (δ ~4.5–5.0 ppm) .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and hydroxyl (O–H stretch at ~3200–3600 cm⁻¹) groups .

- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with Boc cleavage .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Toxicity Mitigation : Due to insufficient chronic toxicity data, limit exposure duration and avoid direct skin contact.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound derivatives?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to obtain intensity data.

- Structure Solution : Employ SHELXD for phase problem resolution via direct methods.

- Refinement : Use SHELXL to model anisotropic displacement parameters and hydrogen bonding. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Example : For hydroxymethyl-substituted indoles, refine O–H···O/N hydrogen bonds using distance restraints (DFIX command in SHELXL) .

Q. What strategies enable functionalization of this compound for bioactive natural product synthesis?

Methodological Answer:

- Protection-Deprotection : Temporarily protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to enable subsequent reactions (e.g., Suzuki coupling at the 4-position) .

- Derivatization : React the hydroxymethyl group with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for biological assays .

- Natural Product Analogues : Use the compound as a precursor for indole alkaloids like Indiacen A/B by introducing π-conjugated side chains via Heck coupling .

Q. How can contradictory spectroscopic data during synthesis be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl 6-bromo-1H-indole-1-carboxylate) to identify discrepancies in coupling constants or chemical shifts .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish between regioisomers by analyzing NOE correlations in NOESY spectra .

- Crystallographic Confirmation : Resolve ambiguities by growing single crystals and performing X-ray diffraction .

Q. What experimental parameters influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Catalyst Choice : Pd(PPh₃)₄ favors coupling at the indole 3-position, while Pd₂(dba)₃ with SPhos ligands enhances 5-position selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydroxymethyl derivatives but may promote side reactions. Use toluene for thermally sensitive substrates .

- Temperature Control : Lower temperatures (0–25°C) minimize Boc group cleavage during Sonogashira couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.